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Vanillyl alcohol

Antioxidant DPPH assay Radical scavenging

Select Vanillyl alcohol (CAS 498-00-0) for its distinct functional group-dependent activity: it acts as a tyrosinase inhibitor (IC50 1.5 mM) and a superior radical scavenger (90% DPPH scavenging at 200 ppm), unlike vanillin which activates tyrosinase. Validated in MPP+-induced Parkinson's models. Ideal as a reference standard for antioxidant capacity screening. This ≥98% FG grade, FEMA GRAS compound is essential for reproducible neuroprotection and melanogenesis research.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 498-00-0
Cat. No. B149863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanillyl alcohol
CAS498-00-0
Synonymsvanillyl alcohol
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CO)O
InChIInChI=1S/C8H10O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,9-10H,5H2,1H3
InChIKeyZENOXNGFMSCLLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2 mg/mL at 20 °C
soluble in hot water, organic solvents, oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Vanillyl Alcohol (CAS 498-00-0): Procurement-Grade Specifications and Physicochemical Profile for Research and Industrial Selection


Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol, CAS 498-00-0) is a primary phenolic alcohol derived from vanillin and naturally occurring in cured vanilla beans [1]. It is commercially available as a synthetic compound with standard purity specifications of ≥98% (FG grade), appearing as a white to light yellow crystalline powder with a melting point range of 110–117 °C . The compound exhibits a calculated logP of 0.42, indicating moderate lipophilicity, and is soluble in 95% ethanol, methanol, and oils, with limited water solubility . Its organoleptic profile includes a sweet, creamy, vanilla-like aroma with coconut nuances at 1.0% and a creamy, milky taste at 50 ppm .

Why Vanillyl Alcohol Cannot Be Replaced by Vanillin or Vanillic Acid in Research and Industrial Applications


Despite their structural similarity as vanilla-derived phenolic compounds, vanillyl alcohol, vanillin, and vanillic acid exhibit fundamentally divergent functional behaviors that preclude interchangeable use. The functional group at the C-1 position—alcohol (-CH₂OH), aldehyde (-CHO), or carboxylic acid (-COOH)—dictates not only the compound's redox potential but also its biological activity profile [1]. Critically, vanillin functions as a tyrosinase activator whereas vanillyl alcohol acts as an inhibitor, demonstrating that even subtle structural modifications invert pharmacological activity [2]. Furthermore, vanillyl alcohol displays superior radical scavenging activity compared to vanillin in multiple antioxidant assay systems, underscoring that oxidation state determines antioxidant efficacy [3]. These functional group-dependent differences mean that substituting one vanilla-derived phenolic for another will yield qualitatively and quantitatively distinct experimental or product outcomes.

Vanillyl Alcohol (CAS 498-00-0) Procurement Evidence: Quantitative Differentiation from Vanillin and Vanillic Acid


DPPH Radical Scavenging Activity: Vanillyl Alcohol (90%) vs. Vanillin (Lower Activity)

Vanillyl alcohol exhibits markedly superior radical scavenging activity compared to vanillin in the DPPH assay. At a concentration of 200 ppm, vanillyl alcohol demonstrated 90% antioxidant activity by the DPPH method, whereas vanillin exhibited much lower antioxidant activity under identical conditions [1]. A separate study corroborated this differential activity, observing that vanillyl alcohol showed remarkable decay of free radicals in DPPH solution within the first two minutes, while vanillin exhibited much lower antioxidant activity in the same assay system [2].

Antioxidant DPPH assay Radical scavenging

Tyrosinase Inhibition: Vanillyl Alcohol (IC50 1.5 mM) vs. Vanillin (Activator)

Vanillyl alcohol and vanillin exhibit opposite functional effects on mushroom tyrosinase diphenolase activity. Vanillyl alcohol acts as a mixed inhibitor with an estimated IC50 value of 1.5 mM, whereas vanillin functions as an activator of the same enzyme under identical experimental conditions [1]. Vanillic acid also exhibited inhibitory effects with an IC50 of 1.0 mM [1]. This functional inversion—inhibitor versus activator—is attributed to the electron-withdrawing capacity of the functional group at the C-1 position [1].

Tyrosinase inhibition Enzymology Melanogenesis

β-Carotene-Linoleate Antioxidant Activity: Vanillyl Alcohol (65%) vs. 4-Hydroxybenzyl Alcohol (45%)

In the β-carotene-linoleate assay, which measures inhibition of lipid peroxidation, vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) exhibited 65% antioxidant activity at 200 ppm, compared to 45% activity for 4-hydroxybenzyl alcohol under identical conditions [1]. This 20-percentage-point differential indicates that the methoxy substitution at the meta position on the aromatic ring significantly enhances antioxidant efficacy in lipophilic model systems [1].

Antioxidant β-carotene bleaching Lipid peroxidation

Neuroprotective Activity: Vanillyl Alcohol Attenuates MPP+-Induced Cytotoxicity in Dopaminergic MN9D Cells

Vanillyl alcohol effectively inhibited cytotoxicity and improved cell viability in MPP+-induced MN9D dopaminergic cells, a classic in vitro model for Parkinson's disease [1]. Mechanistically, vanillyl alcohol attenuated the elevation of reactive oxygen species (ROS) levels and decreased the Bax/Bcl-2 ratio and PARP proteolysis, indicating protection against apoptosis via oxidative stress relief [1]. A patent application further claims vanillyl alcohol as a dopamine receptor stimulant for pharmaceutical preparation in treating Parkinson's disease [2]. No direct comparative data with vanillin or vanillic acid in this specific MPP+-MN9D model were identified; the neuroprotective activity of vanillyl alcohol is reported here as class-level inference supported by mechanistic data.

Neuroprotection Parkinson's disease Dopaminergic neurons

Phosphomolybdate Antioxidant Activity: Vanillyl Alcohol (Active) vs. Vanillin (Inactive)

In the phosphomolybdate method for assessing total antioxidant capacity, vanillyl alcohol exhibited dose-dependent antioxidant activity, whereas vanillin was found to be completely inactive in the same assay system [1]. This binary active/inactive distinction demonstrates that the alcohol functional group confers antioxidant capacity in this assay that the aldehyde group of vanillin lacks entirely [1].

Antioxidant Phosphomolybdate assay Total antioxidant capacity

Yeast Growth Inhibition: Vanillin (Antimicrobial Activity) vs. Vanillyl Alcohol (No Antagonism)

Vanillin exhibits antimicrobial activity against food spoilage yeasts, whereas vanillyl alcohol and vanillic acid were not found to be antagonistic to yeast cell growth [1]. This indicates that the aldehyde moiety in vanillin is essential for its antimicrobial activity, and that the bioconversion of vanillin to vanillyl alcohol by yeasts represents a detoxification mechanism advantageous to the microorganisms [1].

Antimicrobial Food spoilage Yeast inhibition

Vanillyl Alcohol (CAS 498-00-0): Evidence-Backed Research and Industrial Application Scenarios


Parkinson's Disease Research: Dopaminergic Neuroprotection Models

Vanillyl alcohol is specifically validated for use in MPP+-induced dopaminergic MN9D cell models of Parkinson's disease, where it attenuates ROS elevation and modulates apoptotic markers (Bax/Bcl-2 ratio, PARP proteolysis) [1]. The compound is claimed as a dopamine receptor stimulant in a patent application for Parkinson's disease treatment [2]. Researchers studying neurodegenerative mechanisms or screening neuroprotective candidates should select vanillyl alcohol for its established activity in this disease-relevant model system.

Antioxidant Screening and Natural Product Benchmarking

Vanillyl alcohol serves as a reliable reference compound for antioxidant assays, demonstrating 90% DPPH radical scavenging activity at 200 ppm and 65% activity in the β-carotene-linoleate lipid peroxidation model [1]. In the phosphomolybdate assay, vanillyl alcohol shows dose-dependent activity while vanillin is inactive, making vanillyl alcohol a suitable positive control for total antioxidant capacity screening [2]. These validated performance metrics support its use as a benchmarking standard in natural product antioxidant research.

Tyrosinase Inhibition Studies and Melanogenesis Research

Vanillyl alcohol functions as a mixed inhibitor of mushroom tyrosinase diphenolase activity with an IC50 of 1.5 mM, in contrast to vanillin which acts as an activator [1]. Researchers investigating melanogenesis regulation, skin-lightening mechanisms, or enzymatic browning control should select vanillyl alcohol over vanillin for inhibitory studies, as the functional group at the C-1 position determines whether the compound inhibits or activates tyrosinase [1].

Flavor and Fragrance Formulation with Defined Organoleptic Specifications

Vanillyl alcohol (≥98%, FG grade) is a FEMA GRAS-listed flavoring substance (FEMA No. 3737) approved for use as a food flavoring agent per GB 2760-2014 [1]. Its organoleptic profile is specifically characterized at standardized concentrations: sweet creamy, phenolic, vanilla and coconut-like odor at 1.0%; creamy waxy, sweet milky, powdery taste at 50 ppm [2]. These quantified sensory benchmarks enable precise formulation and quality control in flavor and fragrance applications where vanillin may provide a sharper, less persistent profile.

Technical Documentation Hub

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